C5 Bromination: Cross-Coupling and Lipophilicity
Direct comparative data for the target compound against its regioisomer (C3-bromo) are not available in the public literature. However, class-level inference from aryl halide SAR studies indicates that the C5 position on a 2-substituted thiophene is electronically distinct from the C3 position, influencing both reactivity in palladium-catalyzed cross-couplings and the compound's overall lipophilicity [1]. The C5-bromo derivative (target compound) possesses an XLogP3 of 2.0, whereas the C3-bromo isomer has an XLogP3 of 1.8 [2]. While a 0.2 log unit difference may appear modest, it can significantly impact compound partitioning and passive permeability in biological systems. Crucially, the C5 bromine is positioned para to the thiophene sulfur, whereas the C3 bromine is meta; this alters the electronic distribution and may affect the rate of oxidative addition in cross-coupling steps. The target compound's configuration is therefore preferred for synthetic sequences requiring orthogonal reactivity or specific lipophilicity profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-(5-Bromothiophen-3-yl)cyclopropan-1-amine (C3-bromo regioisomer) |
| Quantified Difference | Δ = 0.2 log units (higher for target compound) |
| Conditions | Calculated XLogP3 value based on molecular structure (in silico prediction) |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining consistent physicochemical properties in structure-activity relationship (SAR) studies, particularly when optimizing for oral bioavailability or CNS penetration.
- [1] Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3-dibromothiophene. Chemical Science, 8(1), 40-62. View Source
- [2] Kuujia.com. (n.d.). CAS 1500741-37-6: 1-(5-Bromothiophen-3-yl)cyclopropan-1-amine; CAS 1157139-57-5: 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine. Retrieved from Kuujia chemical database. View Source
